molecular formula C30H25NO4 B13480442 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid

Cat. No.: B13480442
M. Wt: 463.5 g/mol
InChI Key: PEYWNXMITXNNRZ-MUUNZHRXSA-N
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Description

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a biphenyl moiety, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.

    Formation of the Biphenyl Moiety: The biphenyl structure is introduced through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The biphenyl moiety contributes to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a phenyl group.

    (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom in place of the phenyl group.

Uniqueness

The uniqueness of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid lies in its combination of the Fmoc protecting group and the biphenyl moiety, which provides both stability and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C30H25NO4

Molecular Weight

463.5 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1

InChI Key

PEYWNXMITXNNRZ-MUUNZHRXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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